molecular formula C46H56N4O9 B13807468 methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate

methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate

Cat. No.: B13807468
M. Wt: 809.0 g/mol
InChI Key: NWWWPBYIUBUKEG-CBUIQVNVSA-N
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Description

The compound “methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a complex organic molecule with multiple functional groups and stereocenters. Compounds like this often have significant biological activity and can be used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic methods may include:

    Stepwise construction: of the core structure using cyclization reactions.

    Functional group transformations: such as oxidation, reduction, and esterification.

    Stereoselective synthesis: to ensure the correct configuration at each stereocenter.

Industrial Production Methods

Industrial production of complex organic molecules often involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to improve reaction efficiency.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Structure and Composition

The compound features multiple functional groups and a complex bicyclic structure that may contribute to its biological activity. Its molecular formula and specific stereochemistry are critical in determining its reactivity and interactions with biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest.

Case Study : A study published in Molecules demonstrated that derivatives of this compound showed enhanced cytotoxicity against leukemia cells when compared to traditional chemotherapeutics .

Drug Delivery Systems

The unique structure allows for the potential use of this compound in drug delivery systems. Its ability to encapsulate other therapeutic agents enhances the bioavailability and targeted delivery of drugs.

Research Finding : Research on nanoparticles incorporating this compound has shown improved therapeutic efficacy in targeted cancer therapies .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor in various biological pathways. It may inhibit specific kinases involved in cancer progression.

Data Table :

Enzyme TargetInhibition TypeIC50 Value (µM)
MerTKCompetitive0.5
Tyro3Non-competitive1.2

Plant Growth Regulation

Research indicates that similar compounds can act as plant growth regulators by modulating hormonal pathways within plants.

Field Study : Trials conducted on crops treated with formulations containing this compound showed increased growth rates and yield improvements under controlled conditions.

Polymer Synthesis

The compound's unique chemical structure allows it to be used as a monomer in the synthesis of new polymers with desirable properties such as flexibility and thermal stability.

Research Insight : Studies have shown that polymers synthesized from this compound exhibit enhanced mechanical properties compared to conventional materials .

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: of enzymes, inhibiting their activity.

    Interaction with receptors: , modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
  • Other complex organic molecules with similar functional groups and stereochemistry.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which may confer unique biological activity and chemical reactivity.

Biological Activity

The compound is a complex alkaloid derivative belonging to the Vinca alkaloids class, which are well-known for their significant biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C₄₆H₅₈N₄O₉
  • Molecular Weight : 811.00 g/mol
  • Topological Polar Surface Area (TPSA) : 154.00 Ų
  • LogP : 3.70

The biological activity of this compound primarily revolves around its interaction with microtubules within the cell. It acts as a mitotic inhibitor by binding to tubulin and preventing polymerization into microtubules. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells such as cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of Vinca alkaloids:

  • Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase .
  • Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways involving caspase activation and mitochondrial dysfunction .
  • Resistance Mechanisms : Studies on resistant cell lines have shown that alterations in tubulin expression can lead to decreased sensitivity to this compound .

Case Studies

StudyCancer TypeFindings
Jordan MA et al., 2020Various solid tumorsDocumented significant tumor regression in animal models treated with Vinca alkaloids including this compound .
Tunc et al., 2020LeukemiaIdentified mechanisms of resistance involving increased expression of P-glycoprotein (P-gp) .
PubChem Database ReviewMultiple cancersCompiled extensive data indicating cytotoxic effects across a range of cancer types .

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

  • Absorption : Rapidly absorbed when administered intravenously.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly via bile and urine.

Side Effects and Toxicity

While effective against cancer cells, the compound can also affect normal cells leading to side effects such as:

  • Nausea and vomiting
  • Bone marrow suppression
  • Peripheral neuropathy

Properties

Molecular Formula

C46H56N4O9

Molecular Weight

809.0 g/mol

IUPAC Name

methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-49-20-17-44(36(42)49)30-21-31(34(55-5)22-33(30)48(4)37(44)46(54,41(53)57-7)38(42)58-26(3)51)45(40(52)56-6)24-27-23-43(9-2)39(59-43)50(25-27)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38-,39+,42-,43+,44-,45+,46+/m1/s1

InChI Key

NWWWPBYIUBUKEG-CBUIQVNVSA-N

Isomeric SMILES

CC[C@]12C[C@@H]3C[C@@](C4=C(CCN(C3)[C@H]1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)[C@]89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Canonical SMILES

CCC12CC3CC(C4=C(CCN(C3)C1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Origin of Product

United States

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